Solanidiene (Solanthrene)

説明

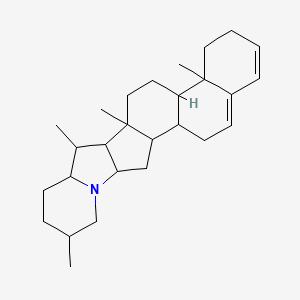

Solanidiene (Solanthrene) is a steroid alkaloid isolated from the leaves of Solanum tuberosum (potato). It has a molecular formula of C₂₇H₄₁N, a molecular weight of 379.62 g/mol, and a CAS registry number of 26516-51-8 . Its isolation and stability are closely linked to extraction conditions, particularly the presence of chloroform, which inhibits its formation as a dehydration byproduct of solanidine during hydrolytic processes .

特性

分子式 |

C27H41N |

|---|---|

分子量 |

379.6 g/mol |

IUPAC名 |

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene |

InChI |

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3 |

InChIキー |

MVUKDQDMGIMFPT-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized through various chemical reactions involving the precursor compounds found in the potato plant. The synthetic routes typically involve the extraction of glycoalkaloids from the plant, followed by hydrolysis to yield Solanidiene .

Industrial Production Methods: Industrial production of Solanidiene involves large-scale extraction from the leaves of Solanum tuberosum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

化学反応の分析

反応の種類: ソラニジエンは、次のようないくつかの種類の化学反応を起こします。

酸化: ソラニジエンは、様々な酸化誘導体を生成するために酸化することができます。

還元: 還元反応は、ソラニジエンを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元型、置換されたソラニジエン化合物などがあります .

4. 科学研究への応用

ソラニジエンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Solanidiene has a wide range of scientific research applications, including:

作用機序

ソラニジエンの作用機序は、様々な分子標的や経路との相互作用を伴います。代謝過程に関与する酵素や受容体の活性を調節することが知られています。 この化合物は、特定のタンパク質に結合してその機能を変化させることで作用し、細胞活性の変化につながります .

類似化合物との比較

Structural Features

Solanidiene belongs to the steroid alkaloid family, distinguished by its tetracyclic structure lacking oxygen-containing functional groups. Key structural differences from related compounds are summarized below:

Table 1: Structural Comparison of Solanidiene with Related Alkaloids

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Solanidiene | C₂₇H₄₁N | 379.62 | 26516-51-8 | Steroid backbone, amine |

| Solanidine | C₂₇H₄₃NO | 397.64 | 80-78-4 | Steroid backbone, hydroxyl |

| Solasodine | C₂₇H₄₃NO₂ | 413.63 | 126-17-0 | Steroid backbone, hydroxyl, ketone |

| α-Solasonine | C₄₅H₇₃NO₁₆ | 884.05 | 19121-58-5 | Glycoside (3 sugar moieties) |

- Solanidine : A precursor to Solanidiene, solanidine contains a hydroxyl group, making it more polar. It is the primary alkaloid extracted from potato haulm, with a yield of 0.23 g per 100 g dried plant material under optimal conditions .

- Solasodine : Contains an additional oxygen atom, forming a ketone group, which increases its molecular weight and polarity compared to Solanidiene .

- α-Solasonine: A glycosylated derivative of solasodine, its large molecular weight and hydrophilic sugar moieties contrast sharply with Solanidiene’s non-polar structure .

Extraction and Stability

Its presence is minimized by using chloroform in the liquid phase, which stabilizes solanidine .

Table 2: Extraction Conditions and Stability

Table 3: Pharmacological Comparison

Analytical and Industrial Relevance

- Detection : Solanidiene is identified via thin-layer chromatography (TLC) during solanidine extraction, where its presence indicates suboptimal conditions .

- Industrial Cost : Solanidiene is priced at JPY 53,000/10 mg for research, reflecting its niche applications compared to solasodine (JPY 43,000/10 mg) .

Q & A

Q. How to integrate transcriptomic and proteomic data when investigating Solanidiene's mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。